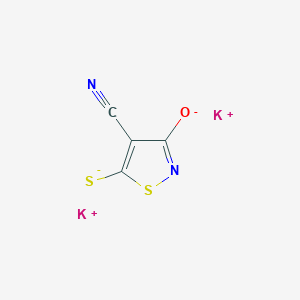
methyl 5-amino-1-(2,6-dioxopiperidin-3-yl)-1H-imidazole-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-amino-1-(2,6-dioxopiperidin-3-yl)-1H-imidazole-4-carboxylate (Methyl 5-AIPC) is a novel synthetic compound with a wide range of applications in scientific research. It is an organic compound with a molecular weight of 218.24 g/mol and a melting point of 185-187 °C. It is a white, crystalline solid with a faint amine-like odor.
Mecanismo De Acción
Methyl 5-AIPC acts as a catalyst in organic synthesis by forming a covalent bond with the reactants and facilitating their reaction. This bond is formed through a nucleophilic substitution reaction, in which the methyl group of Methyl 5-AIPC acts as a nucleophile and attacks the electrophilic carbon atom of the reactant. This reaction produces a new covalent bond between the reactants and the methyl group of Methyl 5-AIPC, and the newly formed covalent bond is the driving force behind the reaction.
Biochemical and Physiological Effects
Methyl 5-AIPC has been shown to have a wide range of biochemical and physiological effects. It has been found to inhibit the growth of certain types of bacteria and fungi, and to act as an antioxidant. It has also been found to have anti-inflammatory, anti-tumor, and anti-cancer properties. Additionally, it has been found to have neuroprotective effects, and to be effective in the treatment of certain types of depression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of Methyl 5-AIPC in laboratory experiments has several advantages. It is relatively inexpensive and easy to synthesize, and it is highly soluble in water, making it easy to work with in aqueous solutions. Additionally, it is insoluble in organic solvents, making it suitable for use in organic reactions. However, it has some limitations, such as its limited stability in air and its tendency to form insoluble complexes with other compounds.
Direcciones Futuras
Methyl 5-AIPC has a wide range of potential future applications. It may be used as a starting material for the synthesis of more complex molecules, and its antioxidant and anti-inflammatory properties may be utilized in the development of new drugs. Additionally, its neuroprotective effects may be explored as a potential therapy for neurodegenerative diseases such as Alzheimer’s and Parkinson’s. Furthermore, its anti-tumor and anti-cancer properties may be explored as potential treatments for cancer. Finally, its fluorescent properties may be utilized in the development of new imaging techniques for medical diagnostics.
Métodos De Síntesis
Methyl 5-AIPC can be synthesized through a three-step process. The first step involves the reaction of 2,6-dioxopiperidine-3-ylmethyl chloride with 5-amino-1H-imidazole-4-carboxylic acid in the presence of a base such as sodium hydroxide. This reaction produces 2,6-dioxopiperidine-3-ylmethyl 5-amino-1H-imidazole-4-carboxylate. The second step involves the reaction of this intermediate with methyl magnesium bromide in the presence of a base such as sodium hydroxide. This reaction produces methyl 5-amino-1-(2,6-dioxopiperidin-3-yl)-1H-imidazole-4-carboxylate. The final step involves the recrystallization of the product from a mixture of ethanol and water.
Aplicaciones Científicas De Investigación
Methyl 5-AIPC has a wide range of applications in scientific research. It is used as a reagent in organic synthesis, as a catalyst in reactions such as the Wittig reaction, and as a ligand in coordination chemistry. It is also used in the synthesis of peptide-based drugs and as a fluorescent label for proteins. Additionally, it has been used in the synthesis of a variety of heterocyclic compounds and as a building block for the synthesis of more complex molecules.
Propiedades
IUPAC Name |
methyl 5-amino-1-(2,6-dioxopiperidin-3-yl)imidazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O4/c1-18-10(17)7-8(11)14(4-12-7)5-2-3-6(15)13-9(5)16/h4-5H,2-3,11H2,1H3,(H,13,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDCUABZHIKKPOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N(C=N1)C2CCC(=O)NC2=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(E)-[(4-methoxyphenyl)methyl][(thiophen-2-yl)methylidene]amine](/img/structure/B6598878.png)

![Benzenamine, 3-(1H-pyrrolo[2,3-b]pyridin-5-yl)-](/img/structure/B6598898.png)

![ethyl[(isoquinolin-8-yl)methyl]amine](/img/structure/B6598906.png)
![1H-Imidazole, 1-[2-(4-chlorophenyl)ethyl]-](/img/structure/B6598908.png)

![2-(4-bromophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)acetic acid](/img/structure/B6598946.png)


![{5-[(ethylsulfanyl)methyl]furan-2-yl}methanamine](/img/structure/B6598966.png)
